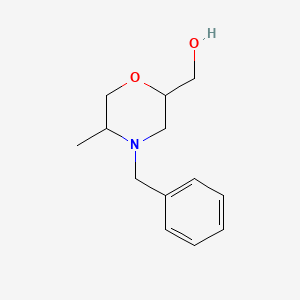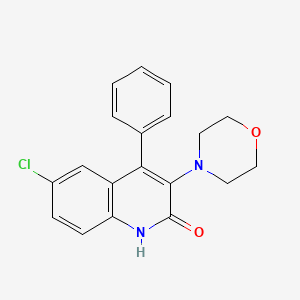![molecular formula C13H9BrF3NO B2919000 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol CAS No. 868256-54-6](/img/structure/B2919000.png)
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol” is a chemical compound with the molecular formula C13H9BrF3NO . It has a molecular weight of 332.12 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol” is defined by its linear formula: C13H9BrF3NO . Unfortunately, specific details about its 3D structure or 2D Mol file are not available in the search results.科学的研究の応用
Antioxidant Activities
Research on bromophenols derived from marine algae has demonstrated significant antioxidant activities. For example, Olsen et al. (2013) isolated four bromophenols from the red algae Vertebrata lanosa, revealing their potent antioxidant effect in cellular assays, surpassing that of well-known antioxidants like luteolin and quercetin in some tests (Olsen et al., 2013).
Synthesis and Properties of Complexes
Amudha et al. (1999) explored the synthesis, spectral, electrochemical, and magnetic properties of dicopper(II) complexes derived from unsymmetrical binucleating ligands, showcasing the potential of bromophenols in the development of new materials with unique electrochemical and magnetic behaviors (Amudha et al., 1999).
Antibacterial Properties
Xu et al. (2003) identified antibacterial bromophenols from the marine red alga Rhodomela confervoides, indicating the significance of these compounds in developing new antibacterial agents (Xu et al., 2003).
Inhibition of Carbonic Anhydrase
Balaydın et al. (2012) synthesized novel bromophenols and investigated their carbonic anhydrase inhibitory properties, suggesting their potential as drug candidates for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Environmental Degradation and Toxicity
Xu et al. (2018) studied the degradation mechanism, kinetics, and toxicity evolution of 4-bromophenol by electrochemical reduction and oxidation, revealing insights into environmental management of bromophenols (Xu et al., 2018).
特性
IUPAC Name |
4-bromo-2-[(2,4,5-trifluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-8-1-2-13(19)7(3-8)6-18-12-5-10(16)9(15)4-11(12)17/h1-5,18-19H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDIZVHJXWPBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=C(C=C2F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

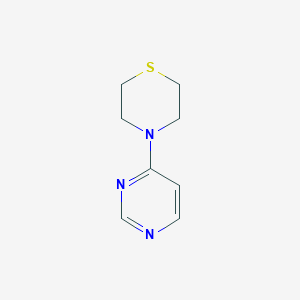

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)
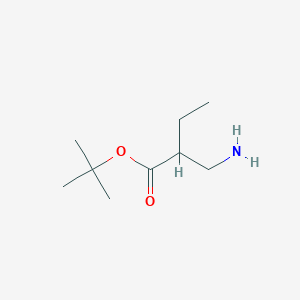

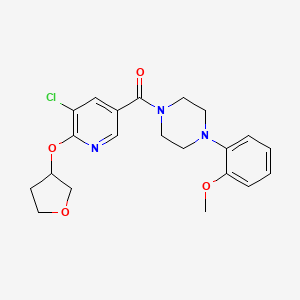
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2918931.png)
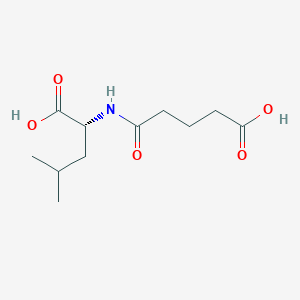
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)

